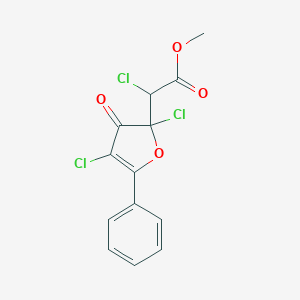

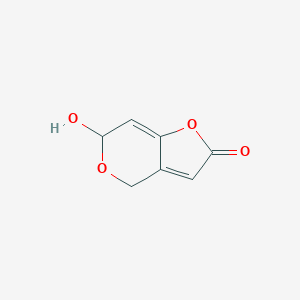

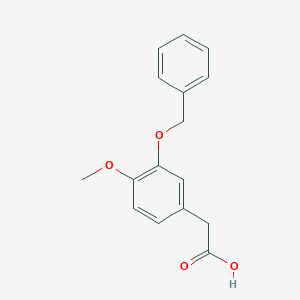

![molecular formula C16H19N3O2S B138693 3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide CAS No. 494772-87-1](/img/structure/B138693.png)

3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide” is a biochemical used for proteomics research . It has a molecular formula of C16H19N3O2S and a molecular weight of 317.4 g/mol.

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom. It also contains an amine group (NH2), a carboxamide group (CONH2), and a morpholin-4-ylmethylphenyl group.

Physical And Chemical Properties Analysis

This compound has a polar surface area (PSA) of 109.82 and a LogP value of 3.14780 . The PSA can give an idea about the compound’s solubility in water, while the LogP value can provide information about its lipophilicity.

Aplicaciones Científicas De Investigación

Role in Cancer Research

TAK1-IN-3 has been identified as a selective survival factor in a significant fraction of glioma stem cells (GSCs). Loss of TAK1 kinase activity results in RIPK1-dependent apoptosis via Caspase-8/FADD complex activation, dependent on autocrine TNF ligand production and constitutive TNFR signaling . This reveals a dependency on TAK1 kinase activity as a novel vulnerability in immune-activated cancers, including mesenchymal GBMs that can be exploited therapeutically .

Involvement in Inflammatory Responses

TAK1-IN-3 is a key modulator of both NF-κB signaling and RIPK1. In the TNF signaling pathway, activation of TAK1 directly mediates the phosphorylation of the IKK complex and RIPK1 . This suggests that TAK1-IN-3 could be used to study inflammatory responses and potentially develop treatments for related conditions.

Post-Translational Modifications

The activation status of TAK1 is tightly regulated by forming a complex with its binding partners, TAK1-binding proteins (TAB1, TAB2, and TAB3). Post-translational modifications (PTMs) of TAK1 and TABs play a crucial role in the regulation of TAK1 activation . Studying these PTMs with TAK1-IN-3 could provide insights into the mechanisms of protein regulation.

Role in Immune-Activated Cancers

TAK1-IN-3 has been found to lead to RIPK1-dependent apoptosis in immune-activated cancers . This suggests that TAK1-IN-3 could be used to study and potentially treat immune-activated cancers.

Interaction with USP19

USP19 has been found to associate with TAK1 in a TNFα- or IL-1β-dependent manner and specifically deconjugates K63- and K27-linked polyubiquitin chains from TAK1, leading to the impairment of TAK1 activity and the disruption of the TAK1-TAB2/3 complex . This highlights the potential of TAK1-IN-3 in studying the interaction between TAK1 and USP19.

Role in Necroptosis

In a search for small molecule activators of RIPK1-mediated necroptosis, TAK1-IN-3 was found to promote sustained activation of TAK1 . This suggests that TAK1-IN-3 could be used to study necroptosis, a form of programmed cell death.

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTPTSFVGRSTDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619992 |

Source

|

| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |

CAS RN |

494772-87-1 |

Source

|

| Record name | 3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does quercetin induce apoptosis in human colon cancer cells?

A1: Quercetin induces apoptosis in HT-29 colon cancer cells by activating the Traf6/TAK1 signaling pathway []. This pathway plays a role in regulating cell survival and death. Quercetin's influence on this pathway leads to the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering programmed cell death.

Q2: What is the role of USP19 in inflammatory responses?

A2: USP19 acts as a negative regulator of inflammation by targeting the TAK1 protein []. It removes specific ubiquitin chains (K63- and K27-linked) from TAK1, thereby inhibiting its activity. This inhibition disrupts the TAK1-TAB2/3 complex, which is crucial for activating the NF-κB pathway, a key regulator of inflammatory responses. As a result, USP19 deficiency can lead to increased inflammation and susceptibility to sepsis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

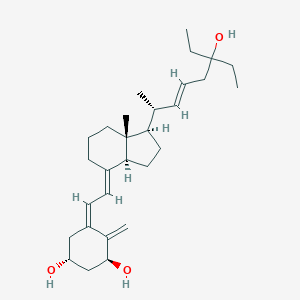

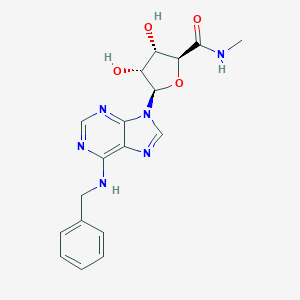

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

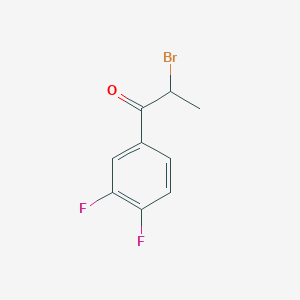

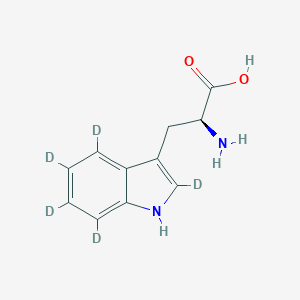

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)